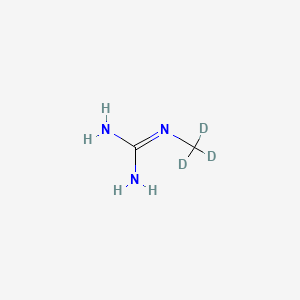

N-Methylguanidine-d3

Description

Significance of Stable Isotope Labeling in Modern Chemistry and Biochemistry

Stable isotope labeling is a powerful technique that has become indispensable in modern chemical and biochemical research. This method involves the substitution of an atom in a molecule with one of its heavier, non-radioactive isotopes. Common stable isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The key advantage of this approach is that the isotopically labeled molecule is chemically almost identical to its unlabeled counterpart, meaning it participates in biological and chemical processes in a nearly identical fashion. However, the difference in mass allows researchers to distinguish and trace the labeled molecule through complex systems using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This ability to track molecules has provided profound insights into metabolic pathways, reaction mechanisms, and the quantification of biomolecules.

Deuterium as a Mechanistic Probe and Quantitative Standard in Chemical Biology

Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, is approximately twice as heavy as the common hydrogen isotope, protium. This significant mass difference can lead to a noticeable kinetic isotope effect, where the rate of a chemical reaction involving a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. This effect is a valuable tool for elucidating reaction mechanisms, as it can help identify the rate-determining step in a reaction sequence.

In quantitative analysis, particularly in conjunction with mass spectrometry, deuterated compounds serve as excellent internal standards. In a technique known as isotope dilution mass spectrometry, a known amount of a deuterated version of the analyte is added to a sample. The deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and is detected by the mass spectrometer at a distinct mass-to-charge ratio. By comparing the signal intensity of the analyte to that of the deuterated internal standard, precise and accurate quantification can be achieved, as any sample loss or variation in instrument response during analysis affects both the analyte and the standard equally.

Overview of N-Methylguanidine-d3 within the Deuterated Guanidine (B92328) Chemical Family

This compound is a deuterated form of N-methylguanidine, a small organic compound belonging to the guanidine family. Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is found in a variety of biologically important molecules, including the amino acid arginine.

The deuterated guanidine chemical family encompasses a range of guanidino compounds where one or more hydrogen atoms have been replaced by deuterium. These labeled compounds are valuable tools for studying the metabolism and physiological roles of their non-deuterated counterparts. N-Methylguanidine itself is of interest as it is a known uremic toxin, a substance that accumulates in the body in individuals with kidney failure. The availability of this compound allows researchers to accurately quantify the levels of endogenous N-methylguanidine in biological fluids and to study its metabolic origins and clearance. Other deuterated guanidino compounds are also utilized in research to investigate various metabolic pathways and disease states.

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJJGSNFBQVOTG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662103 | |

| Record name | N''-(~2~H_3_)Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-65-6 | |

| Record name | N-(Methyl-d3)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N''-(~2~H_3_)Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for N Methylguanidine D3

Advanced Approaches for Deuterium (B1214612) Incorporation into Guanidine (B92328) Derivatives

Incorporating deuterium into guanidine structures, particularly at specific positions like the methyl group in N-Methylguanidine-d3, requires tailored synthetic routes.

General Synthetic Routes for Methylguanidine (B1195345) Scaffolds

The synthesis of the N-methylguanidine core structure typically involves the reaction of methylamine (B109427) with a guanylating agent. Common methods include:

Reaction of Methylamine with Cyanamide (B42294): This is a fundamental route where methylamine (CH₃NH₂) reacts with cyanamide (H₂NCN) to form N-methylguanidine. This reaction can be carried out under various conditions, often in aqueous or alcoholic solvents.

Guanidine Methylation: Alternatively, pre-formed guanidine can be methylated using methylating agents. However, controlling the site of methylation and avoiding over-methylation can be challenging.

These general routes provide the basic scaffold upon which isotopic labeling can be performed.

Site-Specific Deuteration Techniques for this compound via Chemical Synthesis

Achieving this compound with high isotopic enrichment typically involves using deuterated precursors or reagents. The most direct approach is to introduce a trideuteromethyl group (-CD₃) onto a guanidine precursor or to synthesize the guanidine structure using a deuterated methylamine.

Using Deuterated Methylating Agents: Reacting a guanidine precursor with a deuterated methylating agent, such as methyl iodide-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), is a common strategy. For instance, reacting guanidine with CD₃I under basic conditions can yield this compound.

Using Deuterated Methylamine: Synthesizing methylamine-d3 (CD₃NH₂) and then reacting it with a guanylating agent like cyanamide is another effective method. The synthesis of methylamine-d3 often starts from deuterated methanol (B129727) or other deuterated C1 sources. For example, deuterated nitromethane (B149229) can be reduced to methyl-d3-amine (B1598088) google.com.

The choice of method depends on the availability of deuterated starting materials, desired isotopic purity, and the specific synthetic route designed to minimize side reactions and maximize deuterium incorporation at the methyl group.

Methodological Aspects of Purity and Isotopic Enrichment Assessment for Labeled Guanidines

Ensuring the chemical purity and the precise level of isotopic enrichment of this compound is paramount for its reliable use in research. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Can confirm the presence of the N-methyl group and, by integration, can provide an estimate of deuterium incorporation if residual protons are present.

²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, providing a clear signal for the deuterated methyl group and allowing for precise quantification of deuterium enrichment. This technique is particularly useful for highly deuterated compounds where ¹H NMR signals may be very weak sigmaaldrich.com.

¹³C NMR: Can also be used to assess isotopic labeling by observing isotope shifts on adjacent carbon atoms, although ²H NMR is more direct for deuterium quantification.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) coupled with techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) is invaluable for determining both the molecular weight and the isotopic distribution of the compound rsc.orgalmacgroup.comnih.gov. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopomers, the percentage of deuterium incorporation (isotopic enrichment) can be accurately calculated. This method corrects for natural isotopic abundances and provides a quantitative measure of the deuterium content.

Chromatographic Techniques (HPLC/GC):

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to assess the chemical purity of the synthesized this compound, ensuring that no significant chemical impurities are present alongside the desired labeled compound.

The combination of these techniques provides a comprehensive assessment of the synthesized this compound, confirming its structure, chemical purity, and the extent of deuterium labeling.

Advancements in Deuterated Alkylating Reagents for Related Chemical Syntheses

The synthesis of this compound often relies on the availability of deuterated alkylating reagents, particularly those that can introduce a trideuteromethyl group (-CD₃). Significant advancements have been made in the preparation and application of these reagents:

Methyl Iodide-d3 (CD₃I): This is a widely used and effective methylating agent. Its synthesis can involve the reaction of deuterated methanol with iodine and red phosphorus bloomtechz.comexsyncorp.com. Methyl iodide-d3 is a versatile reagent for introducing the CD₃ group onto nucleophilic centers, including nitrogen atoms in amines and guanidine precursors clearsynthdeutero.comscbt.com.

Dimethyl Sulfate-d6 ((CD₃)₂SO₄): Another potent methylating agent, dimethyl sulfate-d6, is prepared from deuterated methanol and sulfuric acid derivatives pharmaffiliates.comchemicalbook.comclearsynth.comwikipedia.org. It serves as a reliable reagent for methylation reactions in organic synthesis, including the introduction of deuterated methyl groups onto amines and other nitrogen-containing heterocycles, which can be precursors to guanidines.

Other Deuterated Methylating Agents: Advancements also include the development of other deuterated methylating agents such as methyl trifluoromethanesulfonate-d3 (CD₃OTf), methyl methanesulfonate-d3 (CD₃OMs), and methyl benzenesulfonate-d3 (CD₃OBs) google.com. These reagents offer varying reactivity profiles and can be employed depending on the specific synthetic requirements.

These deuterated alkylating reagents are crucial for efficiently and selectively incorporating deuterium into the methyl group of this compound, enabling high isotopic enrichment.

Role of this compound in Quantitative Mass Spectrometry (MS) Applications

In quantitative mass spectrometry, the accurate determination of analyte concentrations is paramount. This compound serves as an indispensable tool in achieving this accuracy, primarily by mitigating common analytical challenges.

Mitigating Matrix Effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification of Guanidino Compounds

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying analytes in complex matrices. However, a significant challenge in LC-MS/MS is the occurrence of "matrix effects." These effects arise when co-eluting compounds from the sample matrix interfere with the ionization process of the target analyte in the mass spectrometer, leading to either ionization suppression or enhancement clearsynth.comchromatographyonline.comchromatographyonline.comifremer.fr. Such variations can result in inaccurate quantification, particularly at low analyte concentrations.

Deuterated internal standards, such as this compound, are instrumental in compensating for these matrix effects clearsynth.comresearchgate.netwuxiapptec.com. When added to samples early in the preparation process, this compound undergoes similar extraction, chromatographic separation, and ionization conditions as its non-deuterated counterpart, N-methylguanidine clearsynth.comwuxiapptec.com. Consequently, any matrix-induced suppression or enhancement that impacts N-methylguanidine will also proportionally affect this compound. By measuring the ratio of the analyte's signal to the internal standard's signal, analytical variability caused by matrix effects and other sample-related factors is normalized, thereby improving the accuracy and precision of the quantification clearsynth.comwuxiapptec.comwikipedia.org. Studies have consistently shown that the use of stable isotope-labeled internal standards, including deuterated compounds, leads to reduced inter-patient assay imprecision and more reliable results in the analysis of guanidino compounds and other biomolecules researchgate.netbevital.nomdpi.comresearchgate.net.

Application in Ultra-High Performance Liquid Chromatography-Tandem Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) Method Development

Ultra-High Performance Liquid Chromatography coupled with Tandem Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) represents a powerful platform for high-throughput, sensitive, and selective quantitative analysis mdpi.comrsc.orglcms.cznih.gov. The development of robust UHPLC-QqQ-MS/MS methods requires careful optimization of both chromatographic separation and mass spectrometric parameters. This compound plays a vital role in this development process by ensuring that the method is inherently designed to account for potential matrix interferences from the outset mdpi.com.

During method development, critical parameters such as column selection, mobile phase composition, gradient elution profiles, and MS/MS detection settings (e.g., precursor and product ion transitions, collision energies) are optimized to achieve the best separation and sensitivity mdpi.comlcms.cz. The inclusion of this compound as an internal standard throughout this optimization process helps in evaluating and ensuring the method's resilience to matrix effects. For example, research developing a UHPLC-QqQ-MS/MS method for methylguanidine explicitly utilized deuterated internal standards to minimize systematic bias and mitigate matrix effects, thereby establishing a reliable analytical assay mdpi.com. The use of this compound in method development ensures that the final assay is not only sensitive and specific but also robust and accurate when applied to real-world samples.

Standardization and Calibration Protocols for this compound in Complex Biological Matrices

The accurate quantification of analytes using internal standards like this compound necessitates rigorous standardization and calibration protocols, particularly when working with complex biological matrices such as plasma, serum, or urine clearsynth.comwuxiapptec.com. The internal standard is typically added to all samples—including calibration standards, quality control (QC) samples, and unknown samples—at the very beginning of the sample preparation workflow, ideally before any extraction or purification steps clearsynth.comwuxiapptec.com. This ensures that this compound experiences any potential losses or variations that occur during sample handling, extraction, and subsequent analytical steps, mirroring the behavior of the target analyte, N-methylguanidine.

Calibration curves are constructed by analyzing a series of samples spiked with known concentrations of the target analyte (N-methylguanidine) and a constant concentration of this compound. The ratio of the analyte's signal (e.g., peak area) to the internal standard's signal is then plotted against the known analyte concentrations. This ratio-based calibration approach is fundamental for correcting variations in sample preparation, injection volume, and detector response clearsynth.comwuxiapptec.comwikipedia.org.

For biological matrices, matrix-matched calibration is often considered the gold standard. This involves preparing calibration standards in a blank matrix that is identical or highly similar to the unknown samples, with the addition of known amounts of the analyte and the internal standard ifremer.frbevital.no. This strategy is particularly effective in accounting for matrix effects that might be present in the biological samples. For instance, studies analyzing guanidino compounds have prepared mixed working standards in phosphate-buffered saline (PBS) and utilized deuterated internal standards for calibration bevital.no. Similarly, other research employing deuterated internal standards for various analytes has incorporated them into calibration and QC samples to minimize bias and matrix effects mdpi.com.

Method Development and Validation Strategies for Deuterated Analytes in Research Laboratories

The development and validation of analytical methods employing deuterated analytes, such as this compound, require a systematic approach to ensure the generated data is reliable, accurate, and reproducible. Key validation parameters that must be rigorously assessed include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability nih.govnih.gov.

Selectivity and Specificity: The method must demonstrate its ability to accurately measure the target analyte (N-methylguanidine) in the presence of other components within the sample matrix, including potential interfering substances and the internal standard (this compound) itself nih.govnih.gov.

Linearity: A calibration curve is generated by plotting the ratio of the analyte's signal to the internal standard's signal against known analyte concentrations. This relationship should be linear across the intended range of quantification. For example, linearity for guanidino compounds has been reported up to 5000 mmol/L bevital.no, while other studies have shown linearity ranges from 40 ng/mL to 8000 ng/mL for various metabolites when using deuterated internal standards mdpi.com.

Accuracy: Accuracy reflects how close the measured value is to the true value. It is commonly assessed through recovery studies, where known amounts of the analyte are spiked into the sample matrix. Studies utilizing deuterated internal standards have reported recovery ranges from 86% to 106% for guanidino compounds bevital.no, 76.6% to 84% for immunosuppressants researchgate.net, and 92% to 106% for various metabolites mdpi.com. The use of deuterated standards has also been shown to improve accuracy by minimizing matrix effects nih.gov.

Precision: Precision evaluates the variability of measurements, assessed through intra-day (within-run) and inter-day (between-run) precision. Reported intra-day precision values for methods using deuterated standards can be as low as 0.26% to 10.10% mdpi.com, with inter-day precision typically below 10% bevital.no or within 2.5% to 12.5% researchgate.net. The use of deuterated internal standards has demonstrated a reduction in inter-patient assay imprecision compared to non-deuterated standards researchgate.net.

Limit of Quantification (LOQ): This is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. For instance, LOQs for guanidino compounds have been reported around 0.4 mmol/L bevital.no.

Stability: Ensuring the stability of both the analyte and the internal standard throughout the sample preparation, storage, and analytical workflow is critical. Stability studies are essential for establishing appropriate sample handling and storage conditions criver.com.

By systematically evaluating these validation parameters, researchers can develop and validate robust analytical methods that effectively leverage the benefits of deuterated internal standards like this compound for accurate and reliable quantification in diverse research applications.

Synthesis and Preparation of N Methylguanidine D3

While specific, detailed synthetic protocols for N-Methylguanidine-d3 are not widely published in peer-reviewed literature, its preparation can be inferred from general methods for the synthesis of N-alkylated guanidines and the incorporation of deuterium (B1214612) labels. A plausible synthetic route would involve the reaction of a suitable guanidinylating agent with deuterated methylamine (B109427) (CD₃NH₂). For example, the reaction of S-methylisothiourea sulfate (B86663) with trideuteromethylamine would yield this compound. The starting material, trideuteromethylamine, is commercially available and can be synthesized by methods such as the reduction of nitromethane (B149229) with a deuterated reducing agent like lithium aluminum deuteride. The final product would likely be purified by crystallization, often as a salt such as the hydrochloride or sulfate, to ensure stability and ease of handling.

Applications of N Methylguanidine D3 in Metabolomics Research

Targeted Metabolomic Profiling and Quantification of Guanidino Compounds

Targeted metabolomics focuses on the precise measurement of a predefined set of metabolites, often those known to be involved in specific biological pathways or disease states. Guanidino compounds, including methylguanidine (B1195345), are of significant interest due to their roles in various physiological and pathological processes, such as uremia and kidney disease tandfonline.comnih.govfortunejournals.comhmdb.canih.govnih.gov. N-Methylguanidine-d3 is instrumental in the targeted profiling and quantification of these compounds.

The accurate quantification of endogenous methylguanidine is critical for understanding its role in health and disease. Methylguanidine is a metabolite derived from protein catabolism and is recognized as a uremic toxin that accumulates in renal failure tandfonline.comnih.govfortunejournals.comhmdb.ca. Its levels can serve as indicators of metabolic disturbances, particularly those related to kidney function tandfonline.comnih.gov.

This compound serves as an ideal internal standard for the quantitative analysis of endogenous methylguanidine using LC-MS/MS. The deuterated standard exhibits nearly identical chemical and physical properties to native methylguanidine, ensuring consistent behavior throughout the analytical process thermofisher.comwuxiapptec.comresearchgate.netscispace.com. This similarity minimizes variability introduced by matrix effects, such as ion suppression or enhancement, and extraction inefficiencies, leading to more accurate and reproducible results thermofisher.comiroatech.comwuxiapptec.comresearchgate.netscispace.com. Studies employing stable isotope-labeled standards have demonstrated improved precision and accuracy in metabolite quantification, often reducing coefficient of variation (CV) and bias compared to methods without IS wuxiapptec.comresearchgate.netnpra.gov.my. For instance, the use of deuterated standards can help achieve recoveries typically within 95-105% and precision (RSD) below 15% for validated bioanalytical methods npra.gov.mysaudijournals.commdpi.com.

Table 1: Validation Parameters for Methylguanidine Quantification Using Stable Isotope Standards

| Parameter | Typical Value Range / Description | Reference |

| Recovery | 95-105% | npra.gov.mysaudijournals.commdpi.com |

| Precision (RSD) | Typically ≤ 15% (intra- and inter-day) | npra.gov.mysaudijournals.commdpi.com |

| Accuracy (% Bias) | Within ±15% of nominal concentration | npra.gov.mysaudijournals.commdpi.com |

| Linearity (R²) | ≥ 0.99 | saudijournals.commdpi.comescholarship.org |

| LOQ | Varies by method, but typically in ng/mL or low µM range | escholarship.orgnih.gov |

| Matrix Effects | Minimized by SIL-IS | thermofisher.comiroatech.comwuxiapptec.comresearchgate.netscispace.com |

Methylguanidine levels have been associated with various biochemical states, particularly chronic kidney disease (CKD) and uremia tandfonline.comnih.govfortunejournals.comhmdb.canih.gov. Elevated methylguanidine is considered an indicator of impaired renal function, as it accumulates when the kidneys cannot efficiently excrete it tandfonline.comnih.gov. Research has also explored its potential role in other conditions, such as autism spectrum disorder (ASD), where altered levels have been observed iroatech.comresearchgate.net.

The precise quantification of methylguanidine, facilitated by this compound, is essential for its utility as a biomarker. By enabling accurate measurements, this compound supports studies that correlate methylguanidine concentrations with disease progression, severity, or specific metabolic disturbances. For example, studies have shown strong inverse correlations between methylguanidine levels and estimated glomerular filtration rate (eGFR) in patients with CKD nih.gov. The ability to reliably measure methylguanidine allows researchers to identify thresholds or patterns indicative of specific disease states, contributing to biomarker discovery and the understanding of disease pathophysiology iroatech.comnih.govresearchgate.net.

Investigating Metabolic Disturbances and Biomarker Discovery Methodologies using Stable Isotope Standards

Stable isotope-labeled standards, including this compound, are fundamental to modern metabolomics for investigating metabolic disturbances and advancing biomarker discovery methodologies isotope.comnih.govnih.govdrugtargetreview.commdpi.com. These standards are crucial for absolute quantification, which provides a more robust understanding of metabolic fluxes and pathway perturbations than relative quantification alone nih.govnih.govmdpi.com.

The use of stable isotope dilution mass spectrometry (SID-MS) with labeled standards like this compound allows researchers to trace metabolic pathways and identify how they are disrupted in disease states. By accurately quantifying specific metabolites, researchers can map out metabolic network dynamics, identify altered metabolic signatures, and discover novel biomarkers for various conditions, including metabolic disorders and kidney diseases nih.govnih.govdrugtargetreview.commdpi.com. The reliability offered by these standards is paramount in biomarker discovery, ensuring that observed changes in metabolite levels are genuine biological signals rather than analytical artifacts thermofisher.comiroatech.comwuxiapptec.comresearchgate.netscispace.com.

Methodological Advancements in Metabolite Detection and Quantification for Comprehensive Metabolome Analysis

The integration of stable isotope-labeled internal standards has been a key driver of methodological advancements in metabolite detection and quantification for comprehensive metabolome analysis isotope.comnih.govnih.govmdpi.comlabmanager.com. These standards are critical for improving the performance of analytical platforms, particularly LC-MS/MS, which is widely used in metabolomics iroatech.comlabmanager.comresearchgate.net.

Key advancements enabled by standards like this compound include:

Mitigation of Matrix Effects: Stable isotope-labeled standards are highly effective at compensating for ion suppression or enhancement caused by co-eluting matrix components, a common challenge in biological sample analysis thermofisher.comiroatech.comwuxiapptec.comresearchgate.netscispace.com. This compensation ensures more accurate and reliable quantification of low-abundance metabolites.

Enhanced Precision and Accuracy: By normalizing variations in signal intensity, these standards significantly improve the precision (reduced CV) and accuracy (reduced bias) of quantitative measurements wuxiapptec.comresearchgate.netnpra.gov.my.

Improved Sensitivity: Reduced matrix effects and more stable signals can lead to lower limits of quantification (LOQ) and detection (LOD), allowing for the analysis of metabolites present at very low concentrations escholarship.orgnih.gov.

Method Standardization: The use of validated internal standards contributes to the standardization of analytical methods across different laboratories and experiments, facilitating data comparability and reproducibility thermofisher.comiroatech.comisotope.com.

These methodological improvements are vital for comprehensive metabolome analysis, enabling researchers to generate high-quality data that can reliably inform biological insights, biomarker discovery, and clinical diagnostics.

Compound List:

this compound

Biochemical Pathway Elucidation and Enzymatic Mechanism Studies Utilizing N Methylguanidine D3

Tracing Arginine and Purine (B94841) Metabolic Pathways in Biological Systems

Methylguanidine (B1195345) (MG) is recognized as a metabolite derived from protein catabolism nih.govnih.gov. Its metabolic origins are closely linked to the breakdown of guanidino compounds, which include arginine, an essential amino acid. While direct tracing of arginine metabolism using N-Methylguanidine-d3 is not extensively detailed in the provided literature, the compound's presence as a metabolic product implies its integration into pathways originating from arginine catabolism.

Furthermore, purine metabolism is a fundamental process in cellular biology, involving the synthesis and degradation of adenine (B156593) and guanine, which are crucial components of nucleic acids and energy carriers mit.edunih.gov. While methylguanidine is not a direct purine metabolite, deuterium-labeled compounds are broadly utilized in metabolomic analyses to profile complex metabolic networks, including purine pathways researchgate.netliverpool.ac.ukresearchgate.net. The application of this compound in such comprehensive metabolomic studies could potentially reveal indirect connections or regulatory roles within broader nitrogen and purine metabolic landscapes.

Role in Oxidative Stress-Related Metabolic Investigations

Methylguanidine is increasingly recognized for its association with oxidative stress, particularly in the context of chronic kidney disease (CKD) and diabetes researchgate.netsemanticscholar.orgresearchgate.netnih.gov. As a uremic toxin, elevated levels of methylguanidine can contribute to cellular damage by stimulating the production of reactive oxygen species (ROS) nih.govhmdb.ca. Consequently, methylguanidine, along with its metabolite creatol and the methylguanidine/creatinine (B1669602) ratio, are considered potential biomarkers for assessing oxidative stress and hydroxyl radical production in patients with renal impairment semanticscholar.orgresearchgate.net.

Studies have shown that methylguanidine levels are significantly higher in poorly controlled diabetes and positively correlate with glycemic control markers like HbA1c nih.gov. The synthesis of methylguanidine is also reported to be regulated by active oxygen species, further underscoring its link to oxidative stress nih.gov. This compound serves as a critical tool for quantifying these elevated levels and investigating the precise mechanisms by which methylguanidine contributes to or is influenced by oxidative stress.

Table 1: Methylguanidine Levels in Diabetic and Control Children

| Group | Methylguanidine (µM) | Standard Deviation (µM) |

| Poorly Controlled IDDM | 1.31 | 0.08 |

| Well-Controlled IDDM | 0.85 | 0.08 |

| Control (Non-diabetic) | 0.59 | 0.11 |

*Data adapted from nih.gov.

Enzymatic Reaction Mechanisms Involving Guanidino Substrates

Methylguanidine's structure and reactivity make it a substrate or modulator for various enzymes involved in guanidino compound metabolism. This compound is instrumental in dissecting these enzymatic mechanisms.

Methylguanidine has been identified as a significant inhibitor of inducible nitric oxide synthase (iNOS) activity nih.govnih.govresearchgate.netcore.ac.uk. Research indicates that methylguanidine can reduce nitric oxide (NO) formation and even modulate iNOS expression nih.govcore.ac.uk. By using this compound, researchers can quantitatively assess the binding affinity and inhibitory potency of methylguanidine to iNOS, thereby elucidating the molecular basis of this inhibition. Such studies are crucial for understanding inflammatory processes and developing therapeutic strategies targeting NO production. For instance, studies have shown that methylguanidine can attenuate the inflammatory response associated with endotoxic shock, partly through the inhibition of NO formation nih.gov.

Guanidino-hydrolyzing enzymes, such as agmatinase (EC 3.5.3.1.1), play a role in the metabolism of guanidino compounds by catalyzing their hydrolysis uni-konstanz.denih.govrcsb.orguchile.cl. Agmatinase, for example, specifically hydrolyzes agmatine (B1664431) into putrescine and urea (B33335) nih.govrcsb.org. While direct studies detailing methylguanidine as a substrate for agmatinase are not explicitly provided, this compound can be employed in substrate specificity assays for such enzymes. By testing the enzymatic activity with various guanidine (B92328) derivatives, including deuterated methylguanidine, researchers can determine the enzyme's preference and kinetic parameters, thereby mapping the landscape of guanidino compound metabolism.

Investigations into Creatinine Metabolism and Endogenous Methylguanidine Formation

Creatinine, a metabolic byproduct of creatine (B1669601) phosphate (B84403) in muscle, serves as a significant precursor for the endogenous formation of methylguanidine semanticscholar.orgresearchgate.netimpactfactor.orgmdpi.comresearchgate.netwikipedia.orgphysiology.org. This conversion can occur through oxidative pathways, sometimes facilitated by microbial action or specific chemical environments impactfactor.orgmdpi.comresearchgate.net. For example, certain bacterial species like Pseudomonas stutzeri can decarboxylate creatinine to produce methylguanidine impactfactor.orgmdpi.com.

This compound is ideally suited for tracing this endogenous formation pathway. By administering a known quantity of this compound and monitoring its appearance or disappearance, or by tracking the conversion of deuterated creatinine, researchers can quantify the rate and extent of methylguanidine synthesis from creatinine. Such studies are vital for understanding nitrogenous waste product accumulation, particularly in conditions of impaired renal function, and for identifying the specific metabolic routes involved.

Mechanistic Chemistry and Theoretical Studies Incorporating Methylguanidine Models

Isotopic Labeling for Reaction Mechanism Elucidation in Organic and Organometallic Chemistry

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing definitive evidence for proposed mechanisms. wikipedia.orgias.ac.in By replacing hydrogen with its heavier isotope, deuterium (B1214612), researchers can monitor the position of the label in reactants, intermediates, and products without significantly altering the chemical properties of the molecule. wikipedia.orgresearchgate.net This method is instrumental in understanding complex reaction sequences in both organic and organometallic chemistry. acs.orguea.ac.uk

The N-methylation of amines is a fundamental transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. nih.govrsc.org Understanding the mechanism of these catalytic reactions is crucial for optimizing efficiency and selectivity. Deuterium exchange studies, often using deuterated reagents like N-Methylguanidine-d3 or by monitoring hydrogen-deuterium (H/D) exchange, serve as a key tool in this endeavor.

In studies of N-methylation, deuterium labeling helps to clarify the source of the methyl group and the nature of the intermediates. For instance, in the N-methylation of cyclic peptides, H/D exchange experiments can reveal which amide protons are involved in intramolecular hydrogen bonding. researchgate.net Protons that are shielded by such bonds exchange with deuterium much more slowly than those that are exposed to the solvent. This information is critical because it can explain the regioselectivity of methylation, where certain nitrogen atoms are preferentially methylated over others. The rate of deuterium incorporation provides direct evidence of the accessibility and reactivity of specific N-H bonds within the molecule. researchgate.net

| Amide Proton Position | Involvement in Hydrogen Bonding | Relative Exchange Rate | Implication for N-Methylation |

|---|---|---|---|

| Leu1 | High | Slow | Protected from methylation |

| Val2 | Low | Fast | Accessible for methylation |

| Gly3 | Low | Fast | Accessible for methylation |

| Leu4 | High | Slow | Protected from methylation |

This table is a conceptual representation based on findings where intramolecular hydrogen bonding dictates the rate of H/D exchange and, consequently, the selectivity of N-methylation reactions. researchgate.net

Mass spectrometry (MS) is a highly sensitive analytical technique that separates ions based on their mass-to-charge ratio. spectroinlets.com When combined with isotopic labeling, it becomes a formidable tool for elucidating reaction mechanisms and tracking molecular transformations. wikipedia.orgacs.org The use of a deuterated compound like this compound, which has a higher mass than its non-labeled counterpart, allows for the unambiguous tracking of the molecule and its fragments during MS analysis. spectroinlets.com

This method is particularly useful for:

Distinguishing Reactants from Products: In a reaction mixture, the distinct mass of the deuterated label allows researchers to follow the conversion of a reactant to a product.

Identifying Intermediates: By analyzing the mass of ions formed during a reaction, transient intermediates that incorporate the deuterium label can be identified.

Mapping Fragmentation Pathways: In tandem MS (MS/MS), ions are fragmented, and the resulting pattern is analyzed. Comparing the fragmentation of a labeled compound like this compound to its unlabeled version helps to deduce the structure of the ion and its decomposition pathways. The mass shift in the fragments reveals which parts of the molecule retain the deuterium label.

| Species | Chemical Formula | Monoisotopic Mass (Da) | Observed Mass Shift (Da) |

|---|---|---|---|

| N-Methylguanidine (Protonated) | [C₂H₈N₃]⁺ | 74.0718 | - |

| This compound (Protonated) | [C₂H₅D₃N₃]⁺ | 77.0906 | +3.0188 |

| Hypothetical Fragment (Unlabeled) | [CH₄N]⁺ | 30.0344 | - |

| Hypothetical Fragment (Labeled) | [CD₃HN]⁺ | 33.0531 | +3.0187 |

This table illustrates the expected mass difference between the unlabeled and d3-labeled N-Methylguanidine and a potential fragment containing the methyl group, as would be detected by mass spectrometry.

Computational Chemistry Approaches for Guanidinium (B1211019) Systems

Computational chemistry provides theoretical insights that complement experimental findings. By modeling systems at the atomic level, researchers can investigate properties and processes that are difficult or impossible to observe directly. For guanidinium systems, including the methylguanidinium (B1242240) cation, computational approaches are vital for understanding their structure, reactivity, and interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to study enzymatic reactions involving guanidinium groups, such as the side chain of arginine, which is structurally related to methylguanidine (B1195345). These studies can model the intricate network of non-covalent interactions within an enzyme's active site. rsc.orgnih.gov

DFT calculations can determine:

Optimized Geometries: The most stable three-dimensional arrangement of the substrate (e.g., methylguanidinium) within the enzyme's binding pocket.

Interaction Energies: The strength of hydrogen bonds, electrostatic interactions, and van der Waals forces between the substrate and amino acid residues. researchgate.net

Reaction Pathways: The energy barriers for chemical transformations, allowing researchers to predict the most likely reaction mechanism. nih.gov

For example, in a Rh(II)/guanidine (B92328) co-catalyzed reaction, DFT calculations have shown that the guanidinium moiety can act as a chiral proton shuttle, forming a hydrogen bonding network that controls the stereochemistry of the product. rsc.org

The behavior of ions at interfaces and their interactions with other molecules are fundamental to processes ranging from catalysis to protein stability. nih.gov Theoretical modeling is used to explore the adsorption of methylguanidinium cations onto surfaces and their intermolecular interactions in solution and in the gas phase.

Computational studies have confirmed that the guanidinium cation has a propensity to accumulate at the air-water interface. nih.gov Molecular simulations and energy decomposition analysis can dissect the forces driving these interactions. nih.gov Key findings from these models include:

Gibbs Free Energy of Adsorption: Calculations can quantify the thermodynamic favorability of an ion moving from the bulk solution to an interface. For the guanidinium cation, the Gibbs free energy of adsorption to the air-water interface has been determined to be -7.80 ± 1.5 kJ/mol. nih.gov

Preferential Orientation: Simulations can reveal how cations like methylguanidinium orient themselves at an interface or when interacting with other molecules, such as aromatic rings. nih.govnih.gov

| Interaction Component | Description | Relative Contribution |

|---|---|---|

| Electrostatic | Attraction between the positive cation and the electron-rich π-system. | Major, attractive |

| Polarization | Mutual distortion of electron clouds, leading to induced dipoles. | Significant, attractive |

| Dispersion | Attraction from correlated fluctuations in electron density (van der Waals). | Moderate, attractive |

| Exchange-Repulsion | Pauli repulsion from overlapping electron orbitals at close distances. | Major, repulsive |

This table conceptually summarizes the main contributions to the interaction energy in a guanidinium-aromatic system, based on findings from computational energy decomposition analyses. nih.gov

Conclusion and Future Research Directions in N Methylguanidine D3 Applications

Current Impact on Quantitative Biochemical Analysis and Metabolomics Methodologies

N-Methylguanidine (MG) is recognized as a significant metabolite and a uremic toxin, with its levels often correlating with renal function and various pathological conditions ebi.ac.uknih.govhmdb.ca. The accurate quantification of MG in biological fluids, including serum, plasma, and urine, is therefore essential for clinical diagnostics and research into metabolic disorders ebi.ac.uknih.govnih.govnih.gov. N-Methylguanidine-d3 serves as an indispensable internal standard (IS) in these quantitative analyses, particularly within liquid chromatography-mass spectrometry (LC-MS/MS) workflows epa.govepa.govresearchgate.netmdpi.comresearchgate.net.

The use of a deuterated analogue like this compound is critical for compensating for matrix effects, variations in sample preparation efficiency, and fluctuations in ionization efficiency during mass spectrometry detection epa.govepa.govresearchgate.netmdpi.comresearchgate.net. This ensures the reliability and reproducibility of quantitative data. Studies in environmental chemistry, for instance, have successfully employed this compound as an IS to achieve accurate quantification of target analytes in complex matrices, demonstrating low limits of quantification and high recovery rates.

Table 1: Method Validation Parameters for Pesticide Residue Analysis Using this compound as Internal Standard

| Analyte | Limit of Quantification (LOQ) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| TI-435 | 5 µg/kg | 100.4 | 5.1 |

| TZNG | 5 µg/kg | 100.9 | 8.2 |

| TZMU | 5 µg/kg | 97.3 | 4.9 |

| MNG | 5 µg/kg | 91.9 | 5.5 |

| TMG | 5 µg/kg | 91.7 | 3.0 |

Data adapted from epa.govepa.gov for pesticide residue analysis, illustrating the performance of this compound as an internal standard.

In the field of metabolomics, the precise measurement of endogenous compounds like N-methylguanidine is fundamental. This compound enables researchers to reliably determine MG concentrations, contributing to a deeper understanding of its role in various physiological and pathological states, including its involvement in inflammation and its effects as a uremic toxin ebi.ac.uknih.govhmdb.ca.

Emerging Research Avenues for Deuterated Guanidines in Systems Biology and Analytical Science

The application of stable isotope labeling extends beyond routine quantification, offering significant potential in tracing metabolic pathways and understanding in vivo dynamics. Deuterated guanidines, including this compound, can serve as tracers to elucidate the metabolic fate of N-methylguanidine and its contribution to broader metabolic networks acs.organsto.gov.aucreative-proteomics.comnih.govnih.govembopress.org. By tracking the incorporation of deuterium (B1214612) into downstream metabolites, researchers can gain crucial insights into metabolic flux and pathway regulation.

In systems biology, where the intricate interactions within cellular networks are explored, accurate measurements of key metabolites are paramount. This compound contributes by providing precise baseline data for N-methylguanidine, aiding in the construction of comprehensive metabolic maps and the identification of perturbations in various biological conditions. Furthermore, advancements in analytical instrumentation, such as high-resolution mass spectrometry and sophisticated chromatographic separation techniques, are continuously enhancing the sensitivity and scope of analyses where deuterated standards are indispensable. Future research could leverage this compound in flux analysis studies related to guanidine (B92328) metabolism, thereby deepening our understanding of nitrogen metabolism and related biological processes.

Interdisciplinary Contributions to Chemical Biology, Analytical Chemistry, and Mechanistic Studies

This compound serves as a vital tool across several scientific disciplines. In analytical chemistry , it is instrumental in the development and validation of robust quantitative methods. Its well-defined isotopic signature and chemical similarity to the analyte ensure the accuracy and reproducibility of analytical results, which is critical for scientific rigor and regulatory compliance.

Within chemical biology , understanding the precise role of specific metabolites in biological systems is key. This compound facilitates this by enabling accurate measurement of N-methylguanidine levels, which are implicated in processes such as nitric oxide synthesis inhibition and inflammation ebi.ac.uknih.govhmdb.ca. This allows chemical biologists to correlate N-methylguanidine concentrations with specific biological functions and disease mechanisms.

While this compound is primarily utilized as a standard, the broader principle of deuterium labeling is fundamental to mechanistic studies . The kinetic isotope effect (KIE) observed with deuterium substitution can reveal rate-limiting steps in enzymatic reactions and chemical transformations acs.orgacs.org. Although direct mechanistic studies focusing on this compound are less common, its role as a tracer or control in studies involving N-methylguanidine's biochemical pathways could provide valuable insights into reaction mechanisms. The interdisciplinary application of this compound underscores the importance of stable-isotope labeled compounds in advancing scientific understanding across chemistry and biology.

Compound List:

this compound

N-Methylguanidine

Guanidine

TI-435 (Clothianidin)

TZNG

TZMU

MNG (Methyl-nitroguanidine)

TMG (Thiazolyl-methylguanidine)

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the structural integrity and isotopic purity of N-Methylguanidine-d3?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural validation. For isotopic purity, mass spectrometry with deuterium-specific fragmentation patterns or isotope ratio mass spectrometry (IRMS) is recommended. NMR can distinguish deuterated protons (e.g., CD₃ groups) via chemical shift differences and peak splitting patterns . HRMS confirms molecular weight and isotopic enrichment (>98% deuterium incorporation is typical for research-grade compounds) .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

- Methodological Answer : Stability studies should evaluate degradation kinetics under temperature (e.g., 4°C, 25°C, 37°C), pH (acidic/neutral/alkaline buffers), and light exposure. Use LC-MS or HPLC-UV to monitor degradation products. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. Include deuterium loss as a stability endpoint via isotopic abundance assays .

Q. What protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction parameters (temperature, solvent, stoichiometry) and purification steps (e.g., column chromatography, recrystallization). Use deuterated reagents (e.g., CD₃I) for methylation. Validate synthetic routes with kinetic isotope effect (KIE) studies to assess deuterium incorporation efficiency. Publish detailed spectral data (¹H/¹³C NMR, HRMS) for cross-validation .

Advanced Research Questions

Q. How does deuteration of N-Methylguanidine affect its biochemical interactions compared to the non-deuterated form?

- Methodological Answer : Compare binding affinities (e.g., via surface plasmon resonance or isothermal titration calorimetry) and metabolic stability (using liver microsomes or in vivo models). Deuteration may alter hydrogen-bonding networks or metabolic pathways due to the kinetic isotope effect (KIE). For example, deuterated methyl groups can reduce CYP450-mediated oxidation rates, extending half-life in pharmacokinetic studies .

Q. What statistical approaches resolve contradictions in experimental data involving this compound?

- Methodological Answer : Use multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., solvent effects, isotopic impurities). For bioactivity discrepancies, apply Bland-Altman plots to assess agreement between assays. Replicate studies with independent synthesis batches and blinded analysis to minimize bias .

Q. How can researchers integrate this compound into multi-omics studies to investigate its role in metabolic pathways?

- Methodological Answer : Combine stable isotope tracing (e.g., ¹³C/²H labeling) with metabolomics (LC-MS/MS) to track incorporation into guanidinoacetate or creatine pathways. Pair with proteomics (e.g., SILAC) to identify protein targets. Use computational modeling (e.g., isotopic flux analysis) to quantify pathway contributions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.